4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
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Overview
Description
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C12H15N It is a derivative of cyclopenta[b]indole and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to the cyclopenta[b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves the reaction of N-methanesulfonyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in dimethylformamide (DMF) at temperatures ranging from 180 to 200°C . Another approach includes the dehydroiodination reaction in the presence of an ortho-methyl substituent, which proceeds in piperidine at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly halogenation, can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, phosphoric acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Iodine, bromine, piperidine.
Major Products Formed
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated as a component in organic photovoltaic devices (solar cells) and light-emitting diodes (OLEDs).
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic photovoltaic devices, it may function as an electron donor or acceptor, facilitating charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)-cyclopenta[b]indole .
- 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .
Uniqueness
4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to its specific methyl substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C12H15N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7,10,12H,4,6,8H2,1H3 |
InChI Key |
KXXCHROCMHZMKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC2C3=CC=CC=C31 |
Origin of Product |
United States |
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